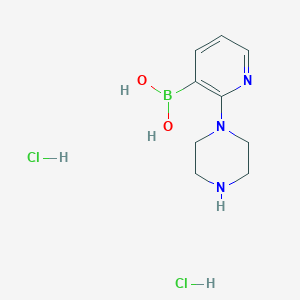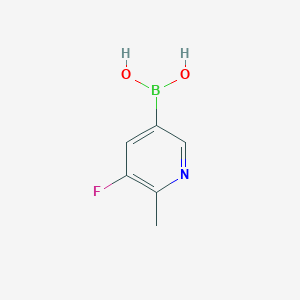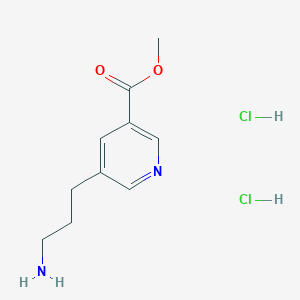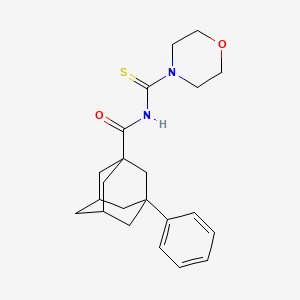
4-((6-bromo-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-(3-(4-(2-fluorophenyl)piperazin-1-yl)propyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule that contains several functional groups, including a quinazolinone, a thioamide, a benzamide, and a piperazine ring. It also contains a bromine atom and a fluorine atom. The presence of these functional groups suggests that this compound could have interesting biological activities .
Synthesis Analysis
The synthesis of this compound would likely involve several steps, starting with the formation of the quinazolinone core, followed by the introduction of the thioamide, benzamide, and piperazine groups. The bromine and fluorine atoms would likely be introduced through halogenation reactions .Molecular Structure Analysis
The molecular structure of this compound is quite complex, with several rings and functional groups. The quinazolinone and thioamide groups are likely to contribute to the compound’s reactivity and biological activity .Chemical Reactions Analysis
This compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the bromine atom could be replaced with other groups through nucleophilic substitution reactions, and the amide groups could be hydrolyzed under acidic or basic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine and fluorine atoms could increase its molecular weight and polarity, which could affect its solubility and stability .Applications De Recherche Scientifique
Antimicrobial and Antiviral Applications
- Antimicrobial Activity : Certain derivatives of 6-bromoquinazolinones, which include structures related to the compound , have demonstrated notable in vitro antimicrobial potency. These compounds were effective against various Gram-positive and Gram-negative bacteria, as well as fungi (Desai, Vaghani, & Shihora, 2013).
- Antiviral Activity : Some derivatives also exhibited distinct antiviral activity, particularly against Herpes simplex and vaccinia viruses (Selvam, Murugesh, Chandramohan, Pannecouque, & De Clercq, 2010).
Chemical Synthesis and Properties
- Synthesis of Derivatives : Synthesis of new thioxoquinazolinone derivatives, which are structurally similar, have been conducted for studying their anticonvulsant and antimicrobial activities. This includes the use of various secondary amines and formaldehyde in the synthesis process (Rajasekaran, Rajamanickam, & Darlinquine, 2013).
- Halocyclization Methods : Research into the halocyclization of related compounds, which is a chemical process that introduces halogen atoms into a compound, has been documented. This can lead to the formation of new compounds with potentially useful properties (Zborovskii, Orysyk, Staninets, & Bon, 2011).
- Crystal Structure Analysis : Studies on the crystal structure and Hirshfeld surface analysis of hydrochloride salts of related compounds have been conducted. This research helps in understanding the molecular and crystal structure of these compounds (Ullah & Stoeckli-Evans, 2021).
Biological Activities
- Luminescent Properties : Research on the luminescent properties and photo-induced electron transfer of related naphthalimides has been conducted, which could have implications for the development of new fluorescent materials or sensors (Gan, Chen, Chang, & Tian, 2003).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Future research on this compound could involve further exploration of its synthesis, reactivity, and biological activity. This could include studies to optimize its synthesis, investigations of its reactivity under various conditions, and biological assays to determine its activity against different targets .
Propriétés
Numéro CAS |
422287-20-5 |
|---|---|
Formule moléculaire |
C29H29BrFN5O2S |
Poids moléculaire |
610.55 |
Nom IUPAC |
4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-[3-[4-(2-fluorophenyl)piperazin-1-yl]propyl]benzamide |
InChI |
InChI=1S/C29H29BrFN5O2S/c30-22-10-11-25-23(18-22)28(38)36(29(39)33-25)19-20-6-8-21(9-7-20)27(37)32-12-3-13-34-14-16-35(17-15-34)26-5-2-1-4-24(26)31/h1-2,4-11,18H,3,12-17,19H2,(H,32,37)(H,33,39) |
Clé InChI |
CMAVQFJJHBXACI-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCCNC(=O)C2=CC=C(C=C2)CN3C(=O)C4=C(C=CC(=C4)Br)NC3=S)C5=CC=CC=C5F |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-1-(methylsulfonyl)-N-((tetrahydrofuran-2-yl)methyl)piperidine-4-carboxamide](/img/structure/B2404038.png)

![1-(2-(4-Oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetyl)piperidine-4-carboxamide](/img/structure/B2404041.png)



![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,4-dimethylbenzenesulfonamide](/img/structure/B2404051.png)
![2-(2,4-Dimethylphenyl)-1-(4-(4-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2404052.png)

![1-[6-(furan-2-yl)pyridazin-3-yl]-N-[4-(trifluoromethoxy)phenyl]piperidine-3-carboxamide](/img/structure/B2404055.png)
![8-[(9H-fluoren-9-ylmethoxy)carbonyl]-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxylic acid](/img/structure/B2404057.png)
![{4-Amino-6-[(3-fluorophenyl)amino]-5-nitropyrimidin-2-yl}dimethylamine](/img/structure/B2404058.png)
![3-Isopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride](/img/structure/B2404060.png)
![3-Benzyl-2-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl-6-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2404061.png)